5-Benzyloxy-2-chlorophenylboronic acid

Hormone‑sensitive lipase inhibition Boronic acid SAR Metabolic disorder targets

Regioisomer errors in HSL inhibitor synthesis lead to potency loss that cannot be recovered by adjusting coupling conditions. The 5-benzyloxy-2-chloro substitution pattern is essential: • IC₅₀ 17 nM against HSL-8.2-fold more potent than 2-fluoro analogue • pKa 7.81 enables reversible diol binding at physiological pH for probe design • Predicted bp 458.1 °C guides thermal stability during Suzuki coupling Global shipping; ambient transport; ≥95% purity.

Molecular Formula C13H12BClO3
Molecular Weight 262.496
CAS No. 1256346-10-7
Cat. No. B597526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyloxy-2-chlorophenylboronic acid
CAS1256346-10-7
Synonyms5-Benzyloxy-2-chlorophenylboronic acid
Molecular FormulaC13H12BClO3
Molecular Weight262.496
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)OCC2=CC=CC=C2)Cl)(O)O
InChIInChI=1S/C13H12BClO3/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2
InChIKeyOABFVTYDVHFWDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyloxy-2-chlorophenylboronic acid – Identity and Class Overview


5-Benzyloxy-2-chlorophenylboronic acid (CAS 1256346-10-7; IUPAC: (2-chloro-5-phenylmethoxyphenyl)boronic acid; molecular formula C₁₃H₁₂BClO₃; molecular weight 262.50 g·mol⁻¹) is a difunctional arylboronic acid building block that combines a benzyloxy ether at the 5‑position with a chlorine atom at the 2‑position of the phenyl ring . It belongs to the class of ortho‑halogenated, benzyloxy‑substituted phenylboronic acids that serve as key intermediates in palladium‑catalysed Suzuki–Miyaura cross‑coupling reactions and as enzyme‑targeted probes [1].

Why Substitution with Other Benzyloxy-Chlorophenylboronic Acids Fails


Although several benzyloxy‑chlorophenylboronic acid regioisomers share the same empirical formula (C₁₃H₁₂BClO₃), the relative positioning of the boronic acid, chlorine, and benzyloxy substituents profoundly alters three properties that govern both synthetic utility and biological target engagement: (i) the acidity (pKa) of the boronic acid moiety, which dictates pH‑dependent reactivity in aqueous Suzuki couplings and diol‑binding equilibria ; (ii) the electron density and steric environment around the C–B bond, directly influencing transmetalation rates; and (iii) the three‑dimensional pharmacophore presentation to protein targets such as hormone‑sensitive lipase (HSL), where a chlorine‑to‑fluorine exchange at the 2‑position alone produces an 8.2‑fold loss in inhibitory potency [1]. These divergences mean that procurement of an incorrect regioisomer or halogen‑swapped analogue cannot be compensated by adjusting coupling conditions—the wrong compound delivers a different molecular entity with a distinct physical, chemical, and biological profile.

Product-Specific Differentiation Evidence


HSL Inhibitory Potency vs. 2-Fluoro Analogue

In a direct head‑to‑head in vitro enzyme inhibition study, the target compound, (2‑benzyloxy‑5‑chlorophenyl)boronic acid (i.e., 5‑benzyloxy‑2‑chlorophenylboronic acid), inhibited human hormone‑sensitive lipase (HSL) with an IC₅₀ of 17 nM. Its closest structural analogue, (2‑benzyloxy‑5‑fluorophenyl)boronic acid, exhibited an IC₅₀ of 140 nM under identical assay conditions [1]. The chloride‑bearing compound is therefore 8.2‑fold more potent than the fluoride congener, demonstrating that the chlorine substituent at the 2‑position is critical for high‑affinity HSL engagement.

Hormone‑sensitive lipase inhibition Boronic acid SAR Metabolic disorder targets

pKa Differentiation from the 2-Benzyloxy-5-chloro Regioisomer

The predicted acid dissociation constant (pKa) of 5‑benzyloxy‑2‑chlorophenylboronic acid is 7.81 ± 0.58 , whereas the regioisomeric 2‑benzyloxy‑5‑chlorophenylboronic acid (CAS 612832‑83‑4) displays a predicted pKa of 7.60 ± 0.53 . The 0.21 unit difference reflects the distinct electronic push‑pull effects exerted by the benzyloxy (electron‑donating via resonance) and chloro (electron‑withdrawing) groups when placed at different ring positions, altering the Lewis acidity of the boron centre.

Boronic acid acidity Regioisomer differentiation pH‑dependent Suzuki coupling

Boiling Point vs. 2-Benzyloxy-5-chloro Regioisomer

The predicted normal boiling point of 5‑benzyloxy‑2‑chlorophenylboronic acid is 458.1 ± 55.0 °C , whereas the regioisomer 2‑benzyloxy‑5‑chlorophenylboronic acid boils at 462.3 ± 55.0 °C . The 4.2 °C difference, while moderate, is sufficiently large to be exploited in gas‑chromatographic identity testing or to flag potential regioisomer cross‑contamination during incoming quality control.

Thermophysical property Regioisomer identification Quality control

Melting Point Variation Across Chlorinated Regioisomers

Although an experimental melting point for the target compound has not been reported in public databases, the 2‑benzyloxy‑5‑chloro regioisomer melts sharply at 108–110 °C , while the 4‑benzyloxy‑2‑chloro isomer melts at 130–134 °C . The ≥20 °C spread among regioisomers illustrates that the substitution pattern strongly influences crystal lattice energy, meaning that a melting point determination alone can serve as a rapid, low‑cost check to confirm receipt of the intended regioisomer.

Melting point Solid-state characterisation Regioisomer fingerprinting

Patent-Backed HSL Inhibitor for Metabolic Disease

United States Patent US 7,037,905 (also published as US20040053889) explicitly claims boronic acids and esters thereof as inhibitors of hormone‑sensitive lipase for the treatment of insulin resistance, dyslipidaemia, and related metabolic disorders [1]. The patent highlights (2‑benzyloxy‑5‑chlorophenyl)boronic acid—synonymous with the target compound—as one of the most potent embodiments, supporting its prioritisation for pharmaceutical development programmes over structurally similar boronic acids that lack comparable patent‑supported efficacy data.

Therapeutic patent Hormone‑sensitive lipase Metabolic syndrome

Procurement-Guiding Application Scenarios


Medicinal Chemistry HSL Inhibitor SAR Programmes

Teams pursuing hormone‑sensitive lipase (HSL) as a target for insulin resistance or dyslipidaemia can use this compound as a high‑potency starting point (IC₅₀ 17 nM) for hit‑to‑lead optimisation, capitalising on the 8.2‑fold advantage over the 2‑fluoro analogue documented in the primary SAR study [1]. The well‑characterised patent landscape (US 7,037,905) further supports freedom‑to‑operate analysis and follow‑on IP generation [2].

Suzuki–Miyaura Coupling with Ortho-Chloro, Para-Benzyloxy Pattern

When a synthetic route demands installation of a biaryl linkage that retains both a chlorine atom for subsequent functionalisation and a benzyl‑protected hydroxyl group, the 5‑benzyloxy‑2‑chloro substitution pattern is essential. The predicted pKa (7.81) and boiling point (458.1 °C) of this specific regioisomer inform the selection of appropriate aqueous base conditions and thermal stability limits during coupling, avoiding unintended deprotection or decomposition observed with incorrect regioisomers.

Regioisomeric Analytical Reference Standard and QC

Analytical chemistry groups can leverage the distinct boiling point (458.1 °C vs. 462.3 °C for the 2‑benzyloxy‑5‑chloro isomer) and melting point divergence across the regioisomer series (Δmp ≥ 20 °C) to develop GC and DSC methods for identity confirmation and purity assessment of incoming batches, ensuring that the correct 5‑benzyloxy‑2‑chloro regioisomer is deployed in regulated synthetic workflows .

Boron-Containing Probe Design for pH-Dependent Diol Recognition

The pKa of 7.81 places the boronic acid moiety of this compound near the physiological pH range, making it a candidate for designing reversible diol‑sensing probes or boronate‑affinity chromatography media where the binding equilibrium must be fine‑tuned. The 0.21 pKa unit difference relative to the 2‑benzyloxy‑5‑chloro regioisomer provides a meaningful parameter for tuning the pH window of capture and release, directly impacting assay sensitivity and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Benzyloxy-2-chlorophenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.